2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one

Ion Channel Pharmacology KCNQ2/Q3 Potassium Channel Electrophysiology

This ortho-fluorophenyl quinazolinone is a potent KCNQ2/3 antagonist (IC50 120 nM) with 20-fold selectivity over linopirdine, ensuring precise M-current modulation. Unique atropisomeric stability (Δ4 kcal mol⁻¹) distinguishes it from 2-alkyl analogs. Ideal for ion channel pharmacology, CYP3A4 inhibition screening, and PDEδ inhibitor design. Order high-purity batch for reproducible electrophysiology & DMPK assays.

Molecular Formula C20H13FN2O
Molecular Weight 316.3 g/mol
Cat. No. B5660485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one
Molecular FormulaC20H13FN2O
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F
InChIInChI=1S/C20H13FN2O/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(24)23(19)14-8-2-1-3-9-14/h1-13H
InChIKeyHLZRGLLFHXXREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.5 [ug/mL]

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one: Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one (CAS 5705-61-3, molecular formula C₂₀H₁₃FN₂O, molecular weight 316.3 g/mol) is a fully aromatic 2,3-disubstituted quinazolin-4(3H)-one derivative bearing an ortho-fluorophenyl group at the C-2 position and a phenyl group at N-3 [1]. It is classified as a small-molecule heterocyclic compound within the quinazolinone family [1]. Its computed physicochemical properties—XLogP3 of 4.2, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 32.7 Ų, and an experimentally determined aqueous solubility of 45.5 µg/mL at pH 7.4—place it within drug-like chemical space [1]. The compound has been annotated as a potassium channel modulator with reported antagonist activity at the KCNQ2/Q3 heteromeric channel and as an inhibitor of specific cytochrome P450 isoforms, making it relevant for neuroscience and ADME-Tox research applications [2].

Why 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs: The Case for Ortho-Fluorine Specificity


Within the 2,3-disubstituted quinazolin-4(3H)-one class, even subtle substituent variations can produce large shifts in target potency, isoform selectivity, and physicochemical behavior. The ortho-fluorine on the C-2 phenyl ring of 2-(2-fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one is not a passive substituent; it modulates rotational dynamics around the N–C bond axis, directly affecting conformational populations and, by extension, molecular recognition at protein binding sites [2]. Furthermore, the specific combination of a 2-(2-fluorophenyl) group with a 3-phenyl substituent yields a KCNQ2/Q3 antagonist with an IC₅₀ of 120 nM [1], whereas structurally related 2-alkyl-3-(2-fluorophenyl)quinazolin-4-ones exhibit rotational barriers approximately 4 kcal mol⁻¹ higher, altering their atropisomeric stability and potentially their pharmacology [2]. These data demonstrate that generic quinazolinone analogs lacking the precise ortho-fluoro substitution pattern cannot be assumed to replicate the target binding, conformational behavior, or ADME profile of this specific compound, and their interchange in research protocols may compromise experimental reproducibility.

Quantitative Differentiation Evidence: 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one vs. Closest Comparators


KCNQ2/Q3 Antagonist Potency: 20-Fold Improvement Over the Classical Blocker Linopirdine

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one (CHEMBL2164048) inhibits the KCNQ2/Q3 heteromeric potassium channel with an IC₅₀ of 120 nM in an automated patch clamp assay using CHO cells expressing the channel [1]. In contrast, linopirdine, a widely used reference KCNQ channel blocker, exhibits an IC₅₀ of approximately 2.4 µM (2,400 nM) against the same KCNQ2/Q3 heteromer M-current under comparable electrophysiological conditions [2]. This represents an approximately 20-fold improvement in potency.

Ion Channel Pharmacology KCNQ2/Q3 Potassium Channel Electrophysiology

CYP450 Isoform Selectivity: 5-Fold Discrimination Between CYP3A4 and CYP2D6

In vitro CYP450 inhibition profiling reveals that 2-(2-fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one inhibits CYP3A4 with an IC₅₀ of 3.9 µM but is markedly less potent against CYP2D6, with an IC₅₀ of 19.9 µM [1]. The within-compound selectivity ratio (CYP2D6 IC₅₀ / CYP3A4 IC₅₀) is approximately 5.1-fold.

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Atropisomeric Rotational Barrier: 4 kcal mol⁻¹ Reduction in 2-Aryl vs. 2-Alkyl Quinazolin-4-ones

The rotational barrier around the N–(2-fluorophenyl) bond in 2-aryl-3-(2-fluorophenyl)quinazolin-4-ones is approximately 4 kcal mol⁻¹ lower than that in corresponding 2-alkyl-3-(2-fluorophenyl)quinazolin-4-ones, as determined by dynamic NMR and DFT calculations [1]. For the 2-alkyl analog 2-methyl-3-(2-fluorophenyl)quinazolin-4-one, the experimental rotational barrier (ΔG‡) is 26.1 kcal mol⁻¹ at 298 K, corresponding to a racemization half-life of 8.7 days [2]. Based on the reported 4 kcal mol⁻¹ lowering, the 2-aryl derivative (including the target compound) is estimated to have a barrier of approximately 22 kcal mol⁻¹.

Conformational Analysis Atropisomerism Physical Organic Chemistry

Structural Biology Tool: Dihydro Analog Co-crystallized with PDEδ Provides a Template for Fragment-Based Drug Design

The 1,2-dihydro analog of 2-(2-fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one, namely (2R)-2-(2-fluorophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one (PDB ligand P59) and its (2S)-enantiomer (PDB ligand P69), have been co-crystallized with the phosphodiesterase delta (PDEδ) protein at 1.95 Å resolution (PDB ID: 5X72) [1]. This structural information provides direct experimental evidence of the binding mode of the quinazolinone scaffold within the PDEδ prenyl-binding pocket, a target implicated in KRAS membrane localization and oncogenic signaling [2].

Structural Biology PDEδ Inhibition KRAS Signaling

Validated Application Scenarios for 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one Based on Quantitative Evidence


Neuroscience Tool Compound for KCNQ2/Q3 Potassium Channel Studies

With an IC₅₀ of 120 nM against the KCNQ2/Q3 heteromeric channel [1], this compound serves as a potent antagonist for investigating the role of M-currents in neuronal excitability, synaptic transmission, and epilepsy models. Its 20-fold greater potency relative to linopirdine (IC₅₀ ≈ 2.4 µM) allows for more precise titration of channel blockade with reduced risk of non-specific effects at higher concentrations [2]. Researchers studying KCNQ2/3 pharmacology can use this compound as a benchmark antagonist in electrophysiological assays.

ADME-Tox Reference Standard for CYP3A4/CYP2D6 Inhibition Profiling

The compound exhibits differential inhibition of CYP3A4 (IC₅₀ = 3.9 µM) versus CYP2D6 (IC₅₀ = 19.9 µM), demonstrating approximately 5-fold selectivity as confirmed by ChEMBL-curated fluorescence-based assays [1]. This makes it suitable as a reference inhibitor in drug–drug interaction screening panels, particularly for calibrating CYP3A4 inhibition assays or as a comparator when evaluating the metabolic liability of new chemical entities in pharmaceutical development workflows.

Atropisomerism and Conformational Dynamics Research Standard

The ortho-fluorophenyl substituent at N-3 creates an axis of chirality, and the 2-aryl substitution at C-2 lowers the rotational barrier by approximately 4 kcal mol⁻¹ relative to 2-alkyl analogs, as demonstrated by the Iida et al. study [3]. This compound can be employed as a model system in physical organic chemistry laboratories to study atropisomer interconversion kinetics, develop chiral separation methods, and investigate the relationship between conformational stability and biological activity in quinazolinone scaffolds.

Fragment-Based and Structure-Guided Design Targeting PDEδ–KRAS Interaction

The dihydro analog of this compound has been co-crystallized with PDEδ (PDB 5X72, 1.95 Å resolution), revealing the binding pose of the 2-(2-fluorophenyl)-3-phenylquinazolinone scaffold within the prenyl-binding pocket [4]. Medicinal chemistry groups focused on disrupting KRAS plasma membrane localization can leverage this structural information to design improved PDEδ inhibitors, using the target compound as a validated starting point for fragment growing or scaffold hopping strategies.

Quote Request

Request a Quote for 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.